molecular formula C12H15NO3 B14400463 2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate CAS No. 88309-65-3

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate

Cat. No.: B14400463
CAS No.: 88309-65-3
M. Wt: 221.25 g/mol
InChI Key: ARLYOLAHXACMOP-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate is an organic compound that belongs to the class of carbamates This compound features a phenyl ring substituted with an isopropoxy group and an ethenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with ethenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-[(Propan-2-yl)oxy]phenol+Ethenyl isocyanate2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate\text{2-[(Propan-2-yl)oxy]phenol} + \text{Ethenyl isocyanate} \rightarrow \text{this compound} 2-[(Propan-2-yl)oxy]phenol+Ethenyl isocyanate→2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A derivative of cumene, used in organic synthesis.

    2-[(Propan-2-yl)oxy]phenyl ethanol: Similar structure with an ethanol moiety instead of ethenylcarbamate.

Uniqueness

2-[(Propan-2-yl)oxy]phenyl ethenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

88309-65-3

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-ethenylcarbamate

InChI

InChI=1S/C12H15NO3/c1-4-13-12(14)16-11-8-6-5-7-10(11)15-9(2)3/h4-9H,1H2,2-3H3,(H,13,14)

InChI Key

ARLYOLAHXACMOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1OC(=O)NC=C

Origin of Product

United States

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